molecular formula C11H13NO3S B2862071 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid CAS No. 436093-08-2

1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid

Cat. No. B2862071
CAS RN: 436093-08-2
M. Wt: 239.29
InChI Key: QRAUNYQIFWYKTC-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3S . It has a molecular weight of 239.3 . The IUPAC name for this compound is 1-(2-thienylcarbonyl)-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.3 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Regioselective Synthesis of Heterocycles

A study by Verma et al. (2009) demonstrated the regioselective synthesis of novel spiropyrrolidines derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid through 1,3-dipolar cycloaddition reactions. These reactions yield heterocycles that may serve as precursors for thiophenic drugs, highlighting the compound's utility in pharmaceutical chemistry Regioselective Synthesis Of Azabicycloadducts Derived From Benzo[B]Thiophene -2,3 -Dione and Pipecolinic Acid.

Novel Synthesis and Crystal Structures

Vrabel et al. (2014) investigated the electronic structure, novel synthesis, and intermolecular interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. This research provides insights into the crystalline structures and interactions, contributing to our understanding of molecular assembly and design Electronic structure, novel synthesis, and O-H...O and C-H...O interactions in two 6-oxopiperidine-2-carboxylic acid derivatives..

Electrophilic Substitution and Synthesis

A study by Birk and Voss (1996) explored the preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine, demonstrating the compound's versatility in organic synthesis. This research also delved into the dethioacetalization of semicyclic dithioacetals, showcasing the compound's application in chemical synthesis processes C,C-coupling with sulfur-stabilized carbanions — 6. Preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine and dethioacetalization of semicyclic dithioacetals☆☆☆.

Applications in Material Science

The research by Lanzi et al. (2007) on a new polythiophene derivative bearing a piperidinic moiety highlights the compound's significance in materials science, especially for the development of colorimetric tools for the detection of diacid molecules. This demonstrates the utility of thiophene derivatives in creating sensitive and selective sensors A new polythiophene derivative with highly sensitive and selective affinitychromism properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s structurally related to piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAUNYQIFWYKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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